molecular formula C12H16O4 B8394771 4-Isopropyl-2-methoxymethoxybenzoic acid

4-Isopropyl-2-methoxymethoxybenzoic acid

Cat. No.: B8394771
M. Wt: 224.25 g/mol
InChI Key: AINVKECSCAEHCE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Isopropyl-2-methoxymethoxybenzoic acid is a substituted benzoic acid derivative characterized by two key functional groups:

  • A 4-isopropyl group (–C(CH₃)₂) at the para position.
  • A 2-methoxymethoxy group (–OCH₂OCH₃) at the ortho position.

This compound is structurally distinct due to the methoxymethoxy substituent, a less common moiety compared to simple methoxy or hydroxyl groups. Benzoic acid derivatives are widely used in pharmaceuticals, agrochemicals, and polymer chemistry, often serving as intermediates or bioactive agents.

Properties

Molecular Formula

C12H16O4

Molecular Weight

224.25 g/mol

IUPAC Name

2-(methoxymethoxy)-4-propan-2-ylbenzoic acid

InChI

InChI=1S/C12H16O4/c1-8(2)9-4-5-10(12(13)14)11(6-9)16-7-15-3/h4-6,8H,7H2,1-3H3,(H,13,14)

InChI Key

AINVKECSCAEHCE-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC(=C(C=C1)C(=O)O)OCOC

Origin of Product

United States

Comparison with Similar Compounds

The following analysis compares 4-isopropyl-2-methoxymethoxybenzoic acid with structurally related benzoic acid derivatives, focusing on substituent effects, physicochemical properties, and applications.

Structural Analogs and Substituent Effects

Compound Name Substituents Key Differences vs. Target Compound
4-Isopropylbenzoic acid 4-isopropyl Lacks the 2-methoxymethoxy group
2-Methoxybenzoic acid 2-methoxy Lacks the 4-isopropyl group
5-Isopropyl-2-methoxybenzaldehyde 5-isopropyl, 2-methoxy, aldehyde Aldehyde instead of carboxylic acid
4-Isopropylphenylacetic acid 4-isopropyl, acetic acid side chain Phenylacetic acid backbone
Key Observations:

Lipophilicity : The 4-isopropyl group increases hydrophobicity in all analogs. The methoxymethoxy group in the target compound likely enhances solubility in polar aprotic solvents compared to 4-isopropylbenzoic acid but reduces it relative to 2-methoxybenzoic acid .

Acidity : Electron-withdrawing groups (e.g., –COOH) lower the pKa of benzoic acids. The methoxymethoxy group, being moderately electron-donating, may slightly increase pKa compared to 2-nitro- or 2-carboxy-substituted analogs.

Synthetic Utility : The methoxymethoxy group is less prone to hydrolysis than a methoxy group, making it advantageous in multi-step syntheses (e.g., as a temporary protecting group) .

Physicochemical Properties (Hypothetical Data)

Property 4-Isopropyl-2-methoxymethoxybenzoic Acid 4-Isopropylbenzoic Acid 2-Methoxybenzoic Acid
Molecular Weight (g/mol) 254.3 178.2 152.1
LogP (Predicted) 3.1 2.8 1.4
Water Solubility (mg/mL) ~10 ~5 ~50
pKa ~4.3 ~4.1 ~4.0

Note: Experimental data for the target compound is scarce. Values are estimated using computational tools (e.g., ALOGPS) and trends from analogs .

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